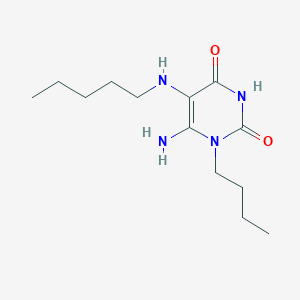

6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a central pyrimidine-dione core substituted with a butyl group at the N1 position and a pentylamino group at the C5 position. Its molecular formula is C₁₃H₂₄N₄O₂, with a molecular weight of 284.35 g/mol (exact mass: 284.1856).

Properties

IUPAC Name |

6-amino-1-butyl-5-(pentylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2/c1-3-5-7-8-15-10-11(14)17(9-6-4-2)13(19)16-12(10)18/h15H,3-9,14H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEGSAIGRHEBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(N(C(=O)NC1=O)CCCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- CAS No.: 565171-10-0 (referenced in safety guidelines) .

- Safety : Precautionary measures include handling with proper safety protocols (e.g., P201: "Obtain special instructions before use") .

Comparison with Similar Compounds

Tetrahydropyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine-2,4-dione Derivatives

Key Observations:

Cyclic Substituents (Cyclopentylamino): Introduce conformational constraints, which may optimize binding to specific enzyme pockets . Aromatic Groups (Benzyl): Benzylamino or N1-benzyl substituents enable interactions with aromatic residues in proteins, relevant to kinase or receptor targeting .

Molecular Weight Trends :

- Compounds with bulkier substituents (e.g., N1-benzyl) exhibit higher molecular weights (~288 g/mol), which may affect pharmacokinetic properties like absorption and distribution .

Synthetic Accessibility: Derivatives with simple alkyl chains (e.g., pentylamino) are synthesized via nucleophilic substitution or condensation reactions, while benzyl-containing analogs require protective-group strategies .

Reported Applications: Antitumor Activity: Derivatives like 2,4-dioxo-tetrahydropyrimidines are patented for tumor treatment, likely via inhibition of DNA repair enzymes . Antiviral Potential: Pyrimidine-dione analogs with hydrophobic substituents show activity against HIV reverse transcriptase .

Research Findings and Data Gaps

- Structural Data : Crystallographic studies on related compounds (e.g., 6-(3,5-dimethylbenzyl)-5-ethyl derivatives) reveal planar pyrimidine-dione cores and hydrogen-bonding networks critical for stability .

- Safety Profiles: Limited toxicity data exist for the pentylamino derivative, though precautionary measures (e.g., P201/P202) are advised .

- Pharmacological Data : Further in vitro/in vivo studies are needed to correlate substituent modifications with specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.